molecular formula C9H7Cl2NO2S B2650868 Quinoline-7-sulfonyl chloride;hydrochloride CAS No. 2375267-39-1

Quinoline-7-sulfonyl chloride;hydrochloride

Cat. No.: B2650868
CAS No.: 2375267-39-1
M. Wt: 264.12
InChI Key: CFMXZPKIFDIUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-7-sulfonyl chloride;hydrochloride is a chemical compound with the molecular formula C9H6ClNO2S.ClH. It is a derivative of quinoline, a nitrogenous bicyclic heterocyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Quinoline and its derivatives have been gaining attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Preparation Methods

The synthesis of quinoline-7-sulfonyl chloride;hydrochloride can be achieved through various methods. One common approach involves the reaction of quinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process typically requires controlled reaction conditions, including specific temperatures and reaction times .

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Quinoline-7-sulfonyl chloride;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of quinoline-7-sulfonyl chloride;hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Quinoline-7-sulfonyl chloride;hydrochloride can be compared with other quinoline derivatives such as 8-hydroxyquinoline and quinoline-8-sulfonyl chloride. While all these compounds share the quinoline core structure, their functional groups and reactivity differ. For example:

These differences highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

quinoline-7-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMXZPKIFDIUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.